An In-Depth Technical Guide to 2-(4-Boc-piperazinyl)-2-phenylacetic acid (CAS No. 347186-49-6)
An In-Depth Technical Guide to 2-(4-Boc-piperazinyl)-2-phenylacetic acid (CAS No. 347186-49-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Boc-piperazinyl)-2-phenylacetic acid, identified by the CAS number 347186-49-6, is a pivotal molecular scaffold in contemporary medicinal chemistry.[1][2] Its structure, which marries a phenylacetic acid moiety with a Boc-protected piperazine ring, offers a unique combination of functionalities that are highly sought after in the design and synthesis of novel therapeutic agents. The tert-butyloxycarbonyl (Boc) protecting group provides a strategic advantage, enabling selective chemical transformations at the unprotected nitrogen of the piperazine ring, thereby facilitating the construction of complex molecular architectures.[2] This guide provides a comprehensive overview of the synthesis, properties, and applications of this versatile compound, with a particular focus on its role in the development of drugs targeting the central nervous system.
The piperazine heterocycle is a well-established "privileged scaffold" in drug discovery, appearing in a multitude of approved drugs. Its presence often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability.[3] When incorporated into a larger molecule, the piperazine moiety can engage in crucial interactions with biological targets, including G-protein coupled receptors (GPCRs) and ion channels. The phenylacetic acid component, on the other hand, is a known pharmacophore and a common structural motif in non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive compounds. The combination of these two key structural elements in 2-(4-Boc-piperazinyl)-2-phenylacetic acid makes it a valuable starting material for the synthesis of a wide range of biologically active molecules, particularly in the realm of neuropharmacology.[2]
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-(4-Boc-piperazinyl)-2-phenylacetic acid is essential for its effective use in synthesis and formulation. The key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 347186-49-6 | [1][2] |
| Molecular Formula | C₁₇H₂₄N₂O₄ | [1][2] |
| Molecular Weight | 320.39 g/mol | [1][2] |
| Appearance | White powder | [2] |
| Melting Point | 191-197 °C | [2] |
| Purity | ≥ 99% (HPLC) | [2] |
| Storage Conditions | Store at 0-8 °C | [2] |
Synthesis and Mechanistic Considerations
A likely precursor would be a compound such as 2-bromo-2-phenylacetic acid or its corresponding ester. The reaction would proceed via an SN2 mechanism, where the secondary amine of N-Boc-piperazine acts as the nucleophile, displacing the bromide from the alpha-carbon of the phenylacetic acid derivative. The use of a non-nucleophilic base is typically required to neutralize the hydrobromic acid formed during the reaction and to facilitate the nucleophilic attack.
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of 2-(4-Boc-piperazinyl)-2-phenylacetic acid.
Characterization and Analytical Protocols
The identity and purity of 2-(4-Boc-piperazinyl)-2-phenylacetic acid are critical for its use in subsequent synthetic steps and biological assays. A combination of spectroscopic and chromatographic techniques is employed for its comprehensive characterization.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of 2-(4-Boc-piperazinyl)-2-phenylacetic acid. While a specific validated method for this exact compound is not publicly detailed, a general reversed-phase HPLC method can be developed based on protocols for similar N-Boc protected piperazine derivatives.
Exemplary HPLC Protocol:
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Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable choice.
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Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.
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Flow Rate: A flow rate of 1.0 mL/min is a common starting point.
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Detection: UV detection at a wavelength where the phenyl group exhibits strong absorbance (e.g., 254 nm) is appropriate.
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Injection Volume: 10-20 µL.
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Column Temperature: Ambient or slightly elevated (e.g., 30-40 °C) to ensure reproducibility.
The purity is determined by integrating the peak area of the main component and expressing it as a percentage of the total peak area.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural elucidation of 2-(4-Boc-piperazinyl)-2-phenylacetic acid. Both ¹H NMR and ¹³C NMR are essential for confirming the presence of all key functional groups and their connectivity.
Expected NMR Spectral Features (in a suitable deuterated solvent like DMSO-d₆ or CDCl₃):
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¹H NMR:
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Aromatic Protons: A multiplet in the aromatic region (typically ~7.2-7.5 ppm) corresponding to the protons of the phenyl ring.
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Methine Proton: A singlet or a narrowly split multiplet for the proton at the alpha-carbon, deshielded by the adjacent phenyl and carboxylic acid groups.
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Piperazine Protons: A series of broad multiplets or distinct signals for the methylene protons of the piperazine ring. The protons on the carbons adjacent to the Boc-protected nitrogen will be in a different chemical environment than those adjacent to the nitrogen attached to the phenylacetic acid moiety.
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Boc Group Protons: A characteristic sharp singlet at approximately 1.4 ppm, integrating to nine protons, corresponding to the tert-butyl group.
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Carboxylic Acid Proton: A broad singlet, the chemical shift of which can be highly variable and dependent on concentration and solvent.
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¹³C NMR:
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Carbonyl Carbons: Resonances for the carboxylic acid carbonyl and the Boc carbonyl will be observed in the downfield region (typically >155 ppm).
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Aromatic Carbons: Several signals in the aromatic region (~125-140 ppm) corresponding to the carbons of the phenyl ring.
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Alpha-Carbon: The carbon atom to which the phenyl and piperazine groups are attached.
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Piperazine Carbons: Resonances for the methylene carbons of the piperazine ring.
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Boc Group Carbons: Signals for the quaternary carbon and the three equivalent methyl carbons of the tert-butyl group.
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Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique for this molecule, and the expected [M+H]⁺ or [M-H]⁻ ion should be observed at m/z corresponding to the calculated molecular weight.
Applications in Drug Discovery and Development
2-(4-Boc-piperazinyl)-2-phenylacetic acid serves as a crucial building block in the synthesis of a wide array of pharmacologically active compounds. Its utility stems from the strategic placement of the Boc protecting group, which allows for the selective derivatization of the piperazine ring.
Neuropharmacology
The primary application of this compound is in the development of drugs targeting the central nervous system. The piperazine moiety is a common feature in many antipsychotic, antidepressant, and anxiolytic drugs due to its ability to interact with various neurotransmitter receptors.
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Dopamine Receptor Ligands: The piperazine scaffold can be elaborated to generate potent ligands for dopamine receptors (D₂, D₃, D₄), which are key targets in the treatment of schizophrenia and other psychotic disorders. The phenylacetic acid portion can be modified to fine-tune the binding affinity and selectivity.
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Serotonin Receptor Ligands: Derivatives of 2-(4-Boc-piperazinyl)-2-phenylacetic acid can also be designed to target serotonin receptors (e.g., 5-HT₁ₐ, 5-HT₂ₐ), which are implicated in depression, anxiety, and other mood disorders.
Signaling Pathway Modulation by Piperazine Derivatives:
Caption: Generalized signaling pathway modulated by piperazine-based drug candidates.
Other Therapeutic Areas
Beyond neuropharmacology, the versatility of 2-(4-Boc-piperazinyl)-2-phenylacetic acid allows for its application in other therapeutic areas. The piperazine and phenylacetic acid motifs are found in compounds with antihistaminic, anti-inflammatory, and cardiovascular activities. The ability to readily modify the core structure makes it a valuable tool for exploring structure-activity relationships (SAR) in a variety of drug discovery programs.
Conclusion
2-(4-Boc-piperazinyl)-2-phenylacetic acid is a compound of significant interest to the pharmaceutical and chemical research communities. Its well-defined structure, coupled with the strategic placement of a Boc protecting group, makes it an ideal starting material for the synthesis of diverse libraries of compounds with potential therapeutic applications. The insights provided in this technical guide regarding its properties, synthesis, characterization, and applications underscore its importance as a key building block in the ongoing quest for novel and improved medicines, particularly in the challenging field of neuropharmacology. As drug discovery continues to evolve, the demand for such versatile and strategically designed molecular scaffolds is certain to grow.
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